molecular formula C13H8Cl2N2O4 B1684120 Niclosamide CAS No. 50-65-7

Niclosamide

カタログ番号: B1684120
CAS番号: 50-65-7
分子量: 327.12 g/mol
InChIキー: RJMUSRYZPJIFPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cancer Therapeutics

Numerous studies have investigated the efficacy of niclosamide as an anticancer agent across various malignancies:

  • Colorectal Cancer : Research indicates that this compound effectively inhibits tumor growth in colorectal cancer models by targeting Wnt/β-catenin signaling. In preclinical studies, it demonstrated antiproliferative effects on colon cancer cell lines and xenografts .
  • Breast Cancer : this compound has shown promise in overcoming resistance to chemotherapy in HER2-positive breast cancer. In xenograft models, it significantly reduced tumor growth when combined with cisplatin .
  • Prostate Cancer : A Phase Ib trial highlighted this compound's ability to target androgen receptor variants associated with resistance to hormonal therapies. Patients exhibited significant reductions in prostate-specific antigen levels following treatment .
  • Other Cancers : Studies have reported its effectiveness against various cancers including lung cancer, melanoma, and leukemia. This compound promotes apoptosis and inhibits proliferation across these cancer types .

Infectious Diseases

Beyond oncology, this compound is being explored for its antiviral properties:

  • Viral Infections : Recent investigations suggest that this compound may inhibit viral replication in diseases such as COVID-19 by affecting cellular pathways essential for viral entry and replication .
  • Bacterial Infections : Its potential to modulate immune responses may also render it effective against certain bacterial infections .

Clinical Trials and Studies

Numerous clinical trials are underway to evaluate the safety and efficacy of this compound in various conditions:

Study TypeConditionFindings
Phase Ib TrialProstate Cancer5 out of 9 patients showed ≥50% PSA response; 2 had complete PSA response .
PreclinicalColorectal CancerThis compound inhibited tumor growth in xenograft models with no observed toxicity .
PreclinicalBreast CancerInhibited growth of cisplatin-resistant tumors in vivo .
PreclinicalCOVID-19Showed potential to inhibit viral replication through modulation of host cell pathways .

Challenges and Future Directions

Despite promising findings, challenges remain regarding the repurposing of this compound for broader clinical use:

  • Bioavailability : Oral bioavailability is relatively low; reformulated versions are being developed to enhance absorption and efficacy.
  • Regulatory Hurdles : As an existing drug, navigating regulatory pathways for new indications can be complex.

生物活性

Niclosamide is a well-established anthelmintic drug primarily used for the treatment of tapeworm infections. However, recent research has unveiled its potential in various other therapeutic applications, particularly in oncology and antimicrobial therapy. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy against different diseases, and potential as a repurposed drug.

Anticancer Activity

This compound exhibits significant anticancer properties through several mechanisms:

  • Wnt/β-Catenin Pathway Inhibition : this compound has been shown to inhibit Wnt/β-catenin signaling, which is often dysregulated in cancers. It promotes the degradation of β-catenin by activating glycogen synthase kinase 3 beta (GSK-3β), leading to reduced tumor cell proliferation and migration in pancreatic cancer models .
  • Induction of Apoptosis : The compound induces apoptosis in various cancer cell lines through caspase activation. For instance, it has been reported to upregulate pro-apoptotic markers like cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Synergistic Effects with Chemotherapeutics : this compound enhances the efficacy of established chemotherapeutic agents. Studies indicate that it works synergistically with cisplatin in triple-negative breast cancer and increases sensitivity to paclitaxel in cervical cancer .

Antimicrobial Activity

Recent studies have highlighted this compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus:

  • Mechanism : this compound disrupts bacterial cell membranes, leading to morphological changes and reduced intracellular ATP levels. It inhibits the secretion of α-haemolysin, a key virulence factor .
  • Efficacy : In vitro studies report minimal inhibitory concentrations (MICs) below 0.5 mg/L for various Gram-positive bacteria, demonstrating robust antibacterial activity .

Table 1: Summary of this compound's Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibits Wnt/β-catenin signaling
Induces apoptosis via caspase activation
Synergistic with cisplatin and paclitaxel
AntimicrobialDisrupts bacterial membranes
Inhibits α-haemolysin secretion from S. aureus

Case Study: Pancreatic Cancer

In a study examining pancreatic cancer cell lines, this compound treatment resulted in:

  • Increased apoptosis rates with higher concentrations.
  • Significant reduction in cell migration.
  • Downregulation of epithelial-to-mesenchymal transition (EMT) markers such as N-cadherin and vimentin .

Case Study: Adrenocortical Carcinoma (ACC)

In preclinical models of ACC:

  • This compound inhibited tumor growth without toxicity.
  • It induced G1 cell-cycle arrest and reduced migration capabilities of cancer cells.
  • The treatment led to mitochondrial uncoupling, contributing to its anticancer effects .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms of niclosamide, and how can researchers validate them in vitro?

this compound is a STAT3 inhibitor (IC₅₀ = 0.25 μM in HeLa cells) and disrupts mitochondrial oxidative phosphorylation. To validate these mechanisms:

  • Use STAT3 phosphorylation assays (e.g., Western blot) to confirm inhibition.
  • Measure ATP depletion via luminescence-based assays to assess mitochondrial dysfunction.
  • Include positive controls (e.g., STAT3-specific inhibitors) and validate in multiple cell lines to ensure reproducibility .

Q. What experimental models are appropriate for studying this compound’s antiparasitic activity?

  • In vitro : Use Schistosoma mansoni cercariae or adult worms in culture, monitoring motility and mortality over 24–72 hours.
  • In vivo : Employ rodent models (e.g., mice infected with S. mansoni), assessing worm burden reduction and egg viability post-treatment.
  • Standardize drug concentrations (e.g., 1–10 μM in vitro, 100 mg/kg in vivo) and include praziquantel as a comparator .

Q. How should researchers design dose-response experiments for this compound’s anticancer activity?

  • Use a logarithmic concentration range (e.g., 0.1–10 μM) to capture IC₅₀ values.
  • Perform assays like MTT or clonogenic survival in triplicate across multiple cancer cell lines (e.g., HeLa, HCT116).
  • Account for solubility issues by dissolving this compound in DMSO (≤0.1% final concentration) and include vehicle controls .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in different cancer models be resolved?

Contradictions often arise from variations in:

  • Cell line specificity : STAT3 expression levels differ across cancers; validate target engagement via siRNA knockdown.
  • Drug bioavailability : Use pharmacokinetic studies to measure intracellular concentrations.
  • Off-target effects : Combine proteomic profiling (e.g., mass spectrometry) with functional assays to identify secondary targets.
  • Reference meta-analyses of existing datasets to identify trends and outliers .

Q. What methodologies optimize this compound’s repurposing for viral infection studies (e.g., SARS-CoV-2)?

  • Pseudo-viral assays : Use VSV-SARS-CoV-2 chimeras to measure viral entry inhibition.
  • Time-of-addition experiments : Determine whether this compound blocks early (viral entry) or late (replication) stages.
  • Synergy testing : Combine with remdesivir or ribavirin and calculate combination indices (CI) using the Chou-Talalay method .

Q. How can researchers address this compound’s poor aqueous solubility in preclinical models?

  • Formulation strategies : Develop nanoparticle-encapsulated this compound or use cyclodextrin complexes.
  • Pharmacokinetic profiling : Measure plasma and tissue concentrations via LC-MS/MS to assess bioavailability.
  • Alternative routes : Test intraperitoneal or inhalational administration to bypass solubility limitations .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing this compound’s dual antiparasitic and anticancer effects?

  • Use multivariate analysis to distinguish direct drug effects from secondary outcomes (e.g., immune response modulation).
  • Apply Bonferroni correction for multiple comparisons in omics datasets.
  • Share raw data and analysis pipelines via repositories like Zenodo to enhance reproducibility .

Q. How should researchers validate this compound’s off-target effects in complex biological systems?

  • Perform CRISPR-Cas9 screens to identify genetic modifiers of this compound sensitivity.
  • Combine RNA-seq and ChIP-seq to map transcriptional changes and chromatin accessibility shifts.
  • Cross-reference findings with databases like ChEMBL to flag known off-target interactions .

Q. Experimental Design Tables

Parameter Antiparasitic Studies Anticancer Studies
Cell/Organism Model Schistosoma mansoni (in vitro)HeLa, HCT116 (in vitro)
Key Assays Motility assays, egg viabilityMTT, clonogenic survival
Dose Range 1–10 μM (in vitro)0.1–10 μM (in vitro)
Key Controls Praziquantel, untreated wormsDMSO vehicle, STAT3 inhibitors
Data Conflict Resolution Approach
Variability in IC₅₀ valuesCross-validate using orthogonal assays (e.g., ATP vs. apoptosis readouts)
Discrepant in vivo efficacyStandardize infection models and PK/PD metrics

特性

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMUSRYZPJIFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1420-04-8 (2-aminoethanol (1:1))
Record name Niclosamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7040362
Record name 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Niclosamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

SPARINGLY SOL IN CHLOROFORM, ETHER, ETHANOL, SOL IN ACETONE, Sol at 20 °C in 150 parts of alcohol, In water = 5-8 mg/L at 20 °C, For more Solubility (Complete) data for NICLOSAMIDE (8 total), please visit the HSDB record page.
Record name Niclosamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NICLOSAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

<9.87X10-9 mm Hg at 20 °C
Record name NICLOSAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Niclosamide works by killing tapeworms on contact. Adult worms (but not ova) are rapidly killed, presumably due to uncoupling of oxidative phosphorylation or stimulation of ATPase activity. The killed worms are then passed in the stool or sometimes destroyed in the intestine. Niclosamide may work as a molluscicide by binding to and damaging DNA., Niclosamide has prominent activity against most of the cestodes that infect man; Enterobius (Oxyuris) vermicularis is also susceptible. At low concn, niclosamide stimulates oxygen uptake by Hymenolepis diminuta, but at higher concn respiration is inhibited and glucose uptake is blocked. The principal action of the drug may be to inhibit anaerobic phosphorylation of adenosine diphosphate (ADP) by the mitochondria of the parasite, an energy producing process that is dependent on CO2 fixation ... ., Cestocidal activity is due to inhibition of absorption of glucose by the tapeworm and uncoupling of the oxidative phosphorylation process in the mitochondria of cestodes. Resultant blocking of the Krebs cycle leads to accumulation of lactic acid, which kills the tapeworm. ... overstimulation of adenosine triphosphatase (ATPase) activity of the mitochondria may be related to cestodal action of niclosamide.
Record name Niclosamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NICLOSAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

PALE, YELLOW CRYSTALS, ALMOST COLORLESS CRYSTALS, A cream-colored or yellowish-white powder, Bright yellow crystalline solid

CAS No.

50-65-7
Record name Niclosamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niclosamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niclosamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name niclosamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name niclosamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niclosamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICLOSAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KK8CQ2K8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NICLOSAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Niclosamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225-230 °C
Record name Niclosamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NICLOSAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1572
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niclosamide
Reactant of Route 2
Reactant of Route 2
Niclosamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Niclosamide
Reactant of Route 4
Reactant of Route 4
Niclosamide
Reactant of Route 5
Reactant of Route 5
Niclosamide
Reactant of Route 6
Reactant of Route 6
Niclosamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。